molecular formula C12H10N2O4S B8274334 4-(Pyridine-2-sulfonylamino)benzoic acid

4-(Pyridine-2-sulfonylamino)benzoic acid

Cat. No.: B8274334
M. Wt: 278.29 g/mol
InChI Key: OAFASENZWXKNJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Pyridine-2-sulfonylamino)benzoic acid is an organic compound that features a benzoic acid moiety linked to a pyridine ring through a sulfonylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Pyridine-2-sulfonylamino)benzoic acid typically involves the reaction of 4-aminobenzoic acid with pyridine-2-sulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems can also enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(Pyridine-2-sulfonylamino)benzoic acid can undergo various chemical reactions, including:

    Nucleophilic substitution: The sulfonyl group can be targeted by nucleophiles, leading to substitution reactions.

    Oxidation and reduction: The compound can be oxidized or reduced under appropriate conditions, altering its chemical properties.

    Coupling reactions: The benzoic acid moiety can participate in coupling reactions, forming larger molecular structures.

Common Reagents and Conditions

    Nucleophilic substitution: Common nucleophiles include amines and thiols. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

    Nucleophilic substitution: Products include substituted benzoic acids with various functional groups replacing the sulfonyl group.

    Oxidation and reduction: Products vary depending on the specific conditions and reagents used, but can include oxidized or reduced forms of the original compound.

Scientific Research Applications

4-(Pyridine-2-sulfonylamino)benzoic acid has several applications in scientific research:

    Medicinal chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Material science: The compound can be incorporated into polymers and other materials to enhance their properties.

    Biological studies: It serves as a probe or ligand in biochemical assays to study enzyme interactions and other biological processes.

Mechanism of Action

The mechanism of action of 4-(Pyridine-2-sulfonylamino)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonylamino group can form hydrogen bonds and other interactions with the active sites of enzymes, modulating their activity. The benzoic acid moiety can also participate in binding interactions, contributing to the overall effect of the compound.

Comparison with Similar Compounds

Similar Compounds

    4-(Pyridine-3-sulfonylamino)-benzoic acid: Similar structure but with the sulfonylamino group attached to the 3-position of the pyridine ring.

    4-(Pyridine-4-sulfonylamino)-benzoic acid: Similar structure but with the sulfonylamino group attached to the 4-position of the pyridine ring.

    4-(Pyridine-2-sulfonylamino)-phenylacetic acid: Similar structure but with a phenylacetic acid moiety instead of a benzoic acid moiety.

Uniqueness

4-(Pyridine-2-sulfonylamino)benzoic acid is unique due to the specific positioning of the sulfonylamino group and the benzoic acid moiety, which can influence its reactivity and interactions with other molecules. This unique structure can lead to distinct chemical and biological properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C12H10N2O4S

Molecular Weight

278.29 g/mol

IUPAC Name

4-(pyridin-2-ylsulfonylamino)benzoic acid

InChI

InChI=1S/C12H10N2O4S/c15-12(16)9-4-6-10(7-5-9)14-19(17,18)11-3-1-2-8-13-11/h1-8,14H,(H,15,16)

InChI Key

OAFASENZWXKNJX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)S(=O)(=O)NC2=CC=C(C=C2)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

Intermediate 5c (solid) is prepared using intermediate 4b and ethyl 4-aminobenzoate using the procedure described for 5a.
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